2-(Aminomethyl)propane-1,3-diol chemical structure and properties
2-(Aminomethyl)propane-1,3-diol chemical structure and properties
An In-depth Technical Guide to 2-(Aminomethyl)propane-1,3-diol
Introduction: A Versatile Propanediol Building Block
2-(Aminomethyl)propane-1,3-diol is a unique chemical entity belonging to the aminodiol family. It is characterized by a propane-1,3-diol backbone with a primary aminomethyl group attached to the central carbon atom. This trifunctional structure, featuring two primary hydroxyl groups and one primary amine, makes it a highly versatile building block for chemical synthesis. Its ability to introduce both hydrophilicity (from the diol) and a reactive handle (the amine) into a molecular scaffold opens avenues for its use in diverse fields, from polymer chemistry to the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of its structure, properties, potential applications, and safety considerations, tailored for researchers and professionals in the chemical and biomedical sciences.
Section 1: Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific inquiry. 2-(Aminomethyl)propane-1,3-diol is registered under specific identifiers that ensure unambiguous recognition in literature and databases.
Key Identifiers:
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IUPAC Name: 2-(aminomethyl)propane-1,3-diol[1]
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CAS Number: 52722-52-8[1]
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Molecular Formula: C₄H₁₁NO₂[1]
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InChI Key: IDUWIXCWGYJVKL-UHFFFAOYSA-N[1]
The molecular structure reveals a central quaternary carbon, which is a key feature influencing its chemical reactivity and the stereochemistry of its derivatives.
Caption: Chemical structure of 2-(Aminomethyl)propane-1,3-diol.
Section 2: Physicochemical and Computed Properties
Understanding the physicochemical properties of a molecule is critical for predicting its behavior in various systems, designing experiments, and developing applications. The properties for 2-(Aminomethyl)propane-1,3-diol have been computationally predicted and are summarized below.
| Property | Value | Source |
| Molecular Weight | 105.14 g/mol | PubChem[1] |
| Exact Mass | 105.078978594 Da | PubChem[1] |
| XLogP3-AA (logP) | -1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 66.5 Ų | PubChem[1] |
| Complexity | 36.7 | PubChem[1] |
The negative XLogP3-AA value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water. The presence of three hydrogen bond donors and three acceptors further supports this, contributing to its interaction with aqueous media and its potential use as a building block in creating water-soluble materials.[1]
Section 3: Synthesis and Derivatization Strategies
While specific, scaled-up synthesis protocols for 2-(Aminomethyl)propane-1,3-diol are not extensively detailed in public literature, general strategies for creating functionalized aminodiols can be adapted. A common approach involves the chemo-selective modification of the amine group in the presence of the less reactive hydroxyl groups. This allows for the introduction of a wide array of functional moieties.
A representative workflow for the derivatization of an aminodiol is the protection of the amine, followed by further modification. This is a crucial step in multi-step synthesis where the amine's nucleophilicity could interfere with subsequent reactions.
Caption: Generalized workflow for the synthesis of aminodiol derivatives.
Exemplary Protocol: N-Boc Protection of an Aminodiol
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O), a common and effective method that yields a stable N-Boc protected intermediate. This is a foundational step for many synthetic routes. The protocol is adapted from a procedure for the related compound, 2-amino-2-methyl-1,3-propane diol.[2]
Objective: To selectively protect the primary amine of an aminodiol to facilitate subsequent reactions at the hydroxyl groups.
Materials:
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2-aminodiol starting material (e.g., 2-amino-2-methyl-1,3-propane diol)
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Di-tert-butyl dicarbonate (Boc₂O)
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Methanol
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Triethylamine (TEA)
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Ethyl acetate
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Deionized (DI) water
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Round bottom flask, magnetic stirrer, rotary evaporator
Procedure:
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In a 250 mL round bottom flask, dissolve the aminodiol (1.0 equivalent) in a mixture of methanol and triethylamine.
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To this stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) in a single portion.
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Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, remove the volatile solvents using a rotary evaporator.
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Add DI water to the reaction mixture and extract the product into ethyl acetate (this step may be repeated multiple times to ensure complete extraction).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diol, often as a solid product.
Causality and Insights: The use of triethylamine acts as a base to deprotonate the ammonium salt form of the amine, increasing its nucleophilicity towards the Boc-anhydride. The Boc protecting group is favored due to its stability under a wide range of conditions and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).
Section 4: Potential Applications in Research and Drug Development
While specific applications of 2-(Aminomethyl)propane-1,3-diol are not yet widely commercialized, its structure is analogous to compounds with significant biological and material science applications.
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Pharmaceutical Scaffolding: The 2-aminopropane-1,3-diol substructure is a key component of FTY720 (Fingolimod), an immunomodulating drug used to treat multiple sclerosis.[3][4] FTY720 and related compounds are sphingosine-1-phosphate receptor modulators. The aminodiol headgroup is crucial for phosphorylation in vivo, which is necessary for its therapeutic activity. This suggests that 2-(Aminomethyl)propane-1,3-diol could serve as a valuable starting scaffold for the synthesis of new bioactive molecules and drug candidates, particularly in immunology and pain treatment.[3][5]
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Polymer Chemistry: Aminodiols are versatile precursors for creating functional polymers. For instance, serinol (2-amino-1,3-propanediol) is used in polymer applications to enhance solubility and stability.[6] The amine can be reacted with electrophiles to introduce desired side-chains, and the diol can then be polymerized or used for intramolecular cyclization to form monomers like functional cyclic carbonates.[7] These monomers are valuable for creating biodegradable and biocompatible polymers for medical devices and drug delivery systems.
Section 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Aminomethyl)propane-1,3-diol is associated with several hazards.[1]
GHS Hazard Classifications:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
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Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
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Specific Target Organ Toxicity, Single Exposure (Category 3 - Respiratory tract irritation): May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Eye Protection: Wear chemical safety goggles or a face shield.[8]
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Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[9]
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Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
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Loba Chemie Pvt. Ltd. (2016). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS. Retrieved from [Link].
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NIST. (n.d.). 2-Amino-2-methyl-1,3-propanediol. In NIST Chemistry WebBook. Retrieved from [Link].
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ResearchGate. (n.d.). 2-Amino-2-hydroxymethyl-1,3-propanediol. Retrieved from [Link].
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Kiuchi, M., Adachi, K., Sasaki, S., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. Retrieved from [Link].
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Venkataraman, S., Ng, N. V., Voo, Z. X., Hedrick, J. L., & Yang, Y. Y. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2944-2947. Retrieved from [Link].
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Zhang, M., Shi, T., Li, Y., et al. (2020). ¹³C NMR spectra of protonated 2-amino-2-methylpropane-1,3-diol (AMPD) solutions. ResearchGate. Retrieved from [Link].
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Venkataraman, S., et al. (2013). Supporting Information: 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. The Royal Society of Chemistry. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20545753, 2-(Methylamino)propane-1,3-diol. Retrieved from [Link].
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CAS. (n.d.). 4-Aminopyridine. In CAS Common Chemistry. Retrieved from [Link].
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CAS. (n.d.). Pyridine 2-aldoxime. In CAS Common Chemistry. Retrieved from [Link].
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CAS. (n.d.). 2,3-Dihydro-1,4-phthalazinedione. In CAS Common Chemistry. Retrieved from [Link].
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U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved from [Link].
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